molecular formula C4H9NO2S B12754075 (2S,3R)-2-Amino-3-mercaptobutanoic acid CAS No. 43083-53-0

(2S,3R)-2-Amino-3-mercaptobutanoic acid

Cat. No.: B12754075
CAS No.: 43083-53-0
M. Wt: 135.19 g/mol
InChI Key: TYEIDAYBPNPVII-PWNYCUMCSA-N
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Description

(2S,3R)-2-Amino-3-mercaptobutanoic acid is a chiral amino acid derivative with a unique structure that includes both an amino group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Amino-3-mercaptobutanoic acid can be achieved through several methods

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors also enhances the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Amino-3-mercaptobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,3R)-2-Amino-3-mercaptobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-Amino-3-mercaptobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure and function. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and activity. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-Amino-3-mercaptobutanoic acid
  • (2R,3R)-2-Amino-3-mercaptobutanoic acid
  • (2R,3S)-2-Amino-3-mercaptobutanoic acid

Uniqueness

(2S,3R)-2-Amino-3-mercaptobutanoic acid is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. The presence of both an amino group and a thiol group allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .

Properties

CAS No.

43083-53-0

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

(2S,3R)-2-amino-3-sulfanylbutanoic acid

InChI

InChI=1S/C4H9NO2S/c1-2(8)3(5)4(6)7/h2-3,8H,5H2,1H3,(H,6,7)/t2-,3-/m1/s1

InChI Key

TYEIDAYBPNPVII-PWNYCUMCSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N)S

Canonical SMILES

CC(C(C(=O)O)N)S

Origin of Product

United States

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